molecular formula C18H23NO2 B2948475 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 848914-06-7

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No. B2948475
CAS RN: 848914-06-7
M. Wt: 285.387
InChI Key: KDRBTENOJOWZBC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. DMCM is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

Synthetic Chemistry Applications

One primary area of application for compounds structurally related to 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is in synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. The compound's unique structure, featuring a chromen-2-one core, makes it a valuable precursor in the synthesis of various methyl-substituted chromanol analogues, which are important for their biological and chemical properties. Studies such as those by Maruyama, Tobimatsu, and Naruta (1979) on the methylation of chromen-2-ol derivatives to yield trimethylated analogues highlight the compound's role in the synthesis of vitamin K analogues and other medically relevant molecules (Maruyama, Tobimatsu, & Naruta, 1979).

Biological Screening and Activity

Compounds structurally similar to 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one have been synthesized and explored for their biological activities. For instance, Khan et al. (2003) synthesized derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one for biological screening, where some derivatives showed significant cytotoxic and bactericidal activities. Such research indicates the potential of these compounds in developing new antibacterial and anticancer agents (Khan et al., 2003).

Material Science and Spectroscopy

The effect of chalcogen substitution on the structure and spectroscopy of chromen-2-one analogues, including studies by Delgado Espinosa et al. (2017), reveals the significance of these compounds in material science. Such research demonstrates the utility of chromen-2-one derivatives in understanding the impact of structural modifications on molecular properties, which is crucial for the development of novel materials with tailored characteristics (Delgado Espinosa et al., 2017).

properties

IUPAC Name

6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBTENOJOWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322825
Record name 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

CAS RN

848914-06-7
Record name 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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